21D7 antigen
CAS No.: 147682-30-2
Cat. No.: VC0234383
Molecular Formula: C27H22NOP
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147682-30-2 |
|---|---|
| Molecular Formula | C27H22NOP |
| Molecular Weight | 0 |
Introduction
Biochemical Properties of 21D7
Molecular Weight and Composition
The 21D7 protein possesses a molecular weight of 45 kilodaltons as determined through detailed protein analysis techniques . This molecular weight is consistent with its identification as a component of the 26S proteasome regulatory complex. The protein's precise amino acid composition and structural domains have been characterized through sequence analysis, revealing motifs typical of proteasome regulatory subunits. These structural features contribute to the protein's ability to integrate into the larger proteasome complex and participate in its regulatory functions.
Subcellular Localization
A defining characteristic of the 21D7 protein is its specific nuclear localization in proliferating cells . This subcellular compartmentalization is significant as it connects the protein's function to nuclear processes associated with cell division. The specific mechanisms governing the nuclear import and retention of 21D7 involve nuclear localization signals within its amino acid sequence, allowing for proper targeting to its functional site within the cell. The controlled localization of this protein represents an important aspect of its regulatory role in cellular proliferation.
Protein Interactions
The 21D7 protein demonstrates specific interactions with components of the 26S proteasome complex, particularly with elements of the regulatory particle . These interactions were experimentally verified through co-sedimentation studies and co-purification approaches. The protein's ability to associate with the proteasome complex in a dynamic manner, particularly in response to changes in cellular proliferation status, represents a key feature of its functional significance in cellular regulation. These protein-protein interactions form the molecular basis for 21D7's role in proteasome-mediated processes.
Functional Role of 21D7
Association with 26S Proteasome
Extensive experimental evidence confirms that 21D7 functions as a subunit of the plant 26S proteasome, with specific integration into the proteasome regulatory complex . The 26S proteasome represents a large multi-subunit protease complex responsible for the majority of regulated protein degradation in eukaryotic cells. The 21D7 protein's association with this complex was demonstrated through multiple experimental approaches, including sedimentation analyses and co-purification studies. The protein likely contributes to the regulatory functions of the proteasome complex, potentially influencing substrate recognition, unfolding, or translocation during protein degradation processes.
Role in Cell Proliferation
The specific localization of 21D7 in nuclei of proliferating cells strongly suggests its involvement in cell division mechanisms . This connection between 21D7 and proliferation is further supported by observations of changes in 21D7 behavior when cells transition from proliferative to stationary phases. The protein's association with nuclear processes during active cell division indicates potential roles in regulating the degradation of cell cycle-related proteins, possibly contributing to the timed progression through different cell cycle stages. This function would position 21D7 as an important factor in the coordination of cell proliferation in plant systems.
Relationship to Homologous Proteins
The functional significance of 21D7 is further illuminated through its relationship to homologous proteins in other organisms. The ability of plant 21D7 cDNA to rescue the yeast sun2 mutant demonstrates functional conservation across species . This cross-species complementation provides strong evidence for the fundamental nature of 21D7's cellular role. Similarly, its homology to the bovine p58 proteasome subunit indicates conservation of this protein component across different kingdoms of life, suggesting an ancient evolutionary origin for this proteasome regulatory element.
Experimental Studies and Research Findings
Expression and Localization Studies
Researchers have employed various techniques to characterize the expression patterns and localization of the 21D7 protein in different cell types and conditions. These studies consistently demonstrated nuclear localization specifically in proliferating cells, with changes in distribution patterns corresponding to altered proliferation states . The correlation between 21D7 expression/localization and cell proliferation status provides important insights into the protein's biological significance and potential applications as a cellular marker.
Fractionation and Purification
Detailed fractionation studies of carrot and spinach crude extracts revealed that the 21D7 protein sediments with active 26S proteasomes under normal conditions . When cell proliferation ceased at the stationary phase, 26S proteasome dissociation occurred, causing 21D7 to sediment together with the free regulatory complexes of the 26S proteasomes . These observations provided crucial evidence for 21D7's dynamic association with the proteasome complex. Additionally, large-scale purification of carrot 26S proteasomes resulted in co-isolation of the 21D7 protein, further confirming its integration into the proteasome structure .
Genetic Complementation Studies
A particularly significant finding was that expression of plant 21D7 cDNA successfully rescued the yeast sun2 mutant . This cross-species genetic complementation provides strong evidence for functional conservation of the protein across evolutionarily distant organisms. The ability of plant 21D7 to substitute for the yeast homolog demonstrates the fundamental nature of this protein's cellular role and suggests conservation of the underlying molecular mechanisms across different eukaryotic systems.
Comparison with Related Proteins
Similarity to Bovine p58 Proteasome Subunit
The 21D7 protein shows significant sequence similarity to the partial sequence of a regulatory subunit of the bovine 26S proteasome, specifically the p58 protein identified by DeMartino and colleagues . This homology between plant and animal proteasome components suggests conservation of proteasome regulatory elements across different kingdoms of life. The similarities in sequence likely translate to functional parallels, with both proteins serving related roles in their respective proteasome complexes.
Relationship to Yeast SUN2
Analysis revealed substantial similarity between 21D7 and the deduced sequence encoded by the Saccharomyces cerevisiae gene SUN2 . This homology extends beyond sequence similarity to functional conservation, as demonstrated by the genetic complementation experiments. The functional relationship between these proteins suggests common evolutionary origins and conserved biochemical roles in proteasome regulation across diverse eukaryotic species.
Evolutionary Conservation
The identification of 21D7-like proteins across different taxonomic groups points to strong evolutionary conservation of this proteasome component. Table 1 summarizes the key comparisons between 21D7 and its homologs in different organisms, highlighting the conserved features that underlie its fundamental biological importance.
Table 1: Comparison of 21D7 with Homologous Proteins Across Species
| Feature | Plant 21D7 (Carrot) | Bovine p58 | Yeast SUN2 |
|---|---|---|---|
| Molecular Weight | 45 kD | 58 kD | Not specified in available data |
| Cellular Localization | Nuclear in proliferating cells | Component of 26S proteasome | Component of 26S proteasome |
| Function | Proteasome regulatory subunit | Proteasome regulatory subunit | Proteasome regulatory subunit |
| Cross-complementation | Rescues yeast sun2 mutant | Not tested in available data | Functionally replaced by plant 21D7 |
| Sequence Similarity | Reference | Similar to 21D7 | Similar to 21D7 |
Research Applications and Future Directions
Significance in Plant Biology
The characterization of 21D7 contributes significantly to our understanding of proteasome function in plant systems. The dynamic behavior of this protein during changes in proliferation status suggests important regulatory mechanisms in plant cell cycle control . Further research into 21D7's specific roles could illuminate critical aspects of plant growth, development, and environmental responses, potentially leading to applications in agriculture and biotechnology.
Implications for Proteasome Research
The insights gained from 21D7 studies have broader implications for proteasome research across different biological systems. The conservation of this protein component across diverse organisms points to fundamental aspects of proteasome function that have been maintained throughout evolutionary history . Comparative studies of 21D7 and its homologs could reveal core mechanisms of proteasome regulation that are universal across eukaryotic life.
Table 2: Dynamic Behavior of 21D7 During Different Cell States
| Cell State | 26S Proteasome Status | 21D7 Localization | 21D7 Sedimentation Pattern |
|---|---|---|---|
| Proliferating Phase | Assembled and active | Nuclear | Co-sediments with 26S proteasome |
| Stationary Phase | Dissociated | Not specified in available data | Sediments with free regulatory complexes |
| During Purification | Maintains integrity | Associated with proteasome | Co-purifies with 26S proteasome |
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